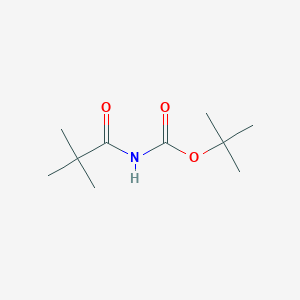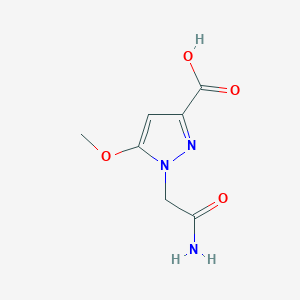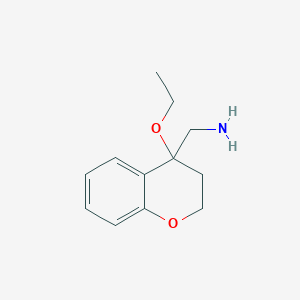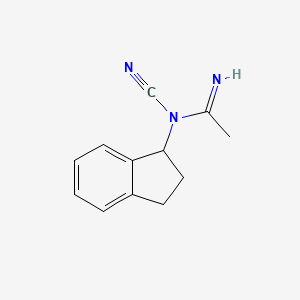
N-Cyano-N-(2,3-dihydro-1H-inden-1-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N-(2,3-dihydro-1H-inden-1-yl)acetimidamide typically involves the reaction of 2,3-dihydro-1H-inden-1-one with cyanoacetamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyano-N-(2,3-dihydro-1H-inden-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Cyano-N-(2,3-dihydro-1H-inden-1-yl)acetimidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-Cyano-N-(2,3-dihydro-1H-inden-1-yl)acetimidamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-Dihydro-1H-inden-5-yl)acetamide
- N-(1,2,3,4-Tetrahydro-1-naphthyl)acetamide
- N-(2,3-Dihydro-1H-inden-1-yl)adenosine
Uniqueness
N-Cyano-N-(2,3-dihydro-1H-inden-1-yl)acetimidamide is unique due to the presence of both the cyano and acetimidamide functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable scaffold for the development of new chemical entities .
Propriétés
Formule moléculaire |
C12H13N3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
N-cyano-N-(2,3-dihydro-1H-inden-1-yl)ethanimidamide |
InChI |
InChI=1S/C12H13N3/c1-9(14)15(8-13)12-7-6-10-4-2-3-5-11(10)12/h2-5,12,14H,6-7H2,1H3 |
Clé InChI |
QYSTYYBEHHJGCC-UHFFFAOYSA-N |
SMILES canonique |
CC(=N)N(C#N)C1CCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)
![(Heptan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B15069463.png)
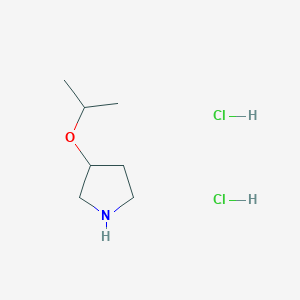
![Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15069467.png)
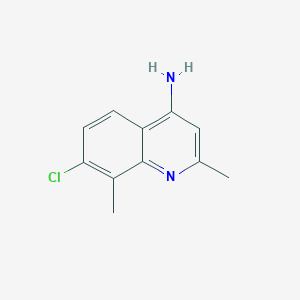
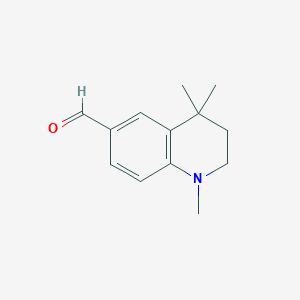

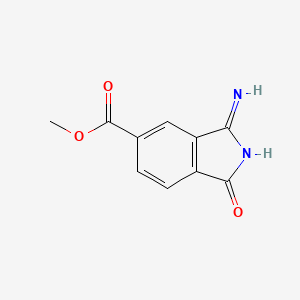
![[6-(Methylamino)-9H-purin-9-yl]acetic acid](/img/structure/B15069500.png)
